molecular formula C12H15FN2O2 B14752470 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone

1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone

Cat. No.: B14752470
M. Wt: 238.26 g/mol
InChI Key: SGKYBEWRQPGYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a hydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone typically involves the reaction of 2-fluoroaniline with piperazine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the fluorinated aromatic ring, leading to the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The hydroxyethanone moiety can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone is unique due to the presence of both the hydroxyethanone and the 2-fluorophenyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxyethanone

InChI

InChI=1S/C12H15FN2O2/c13-10-3-1-2-4-11(10)14-5-7-15(8-6-14)12(17)9-16/h1-4,16H,5-9H2

InChI Key

SGKYBEWRQPGYEZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.